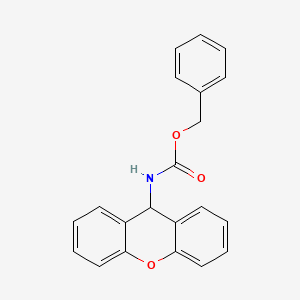

benzyl N-(9H-xanthen-9-yl)carbamate

Description

Overview of Carbamate (B1207046) Functionalities in Organic Synthesis

Carbamates, with the general structure R-O-C(=O)-NR'R'', are versatile functional groups in organic chemistry. They are recognized as being structurally related to both esters and amides, granting them a high degree of chemical and proteolytic stability. This stability has made them valuable as peptide bond surrogates in medicinal chemistry.

One of the most critical roles of carbamates is as protecting groups for amines. The nitrogen atom in a carbamate is significantly less nucleophilic than that in a corresponding amine, effectively "masking" the amine's reactivity. This allows for chemical transformations to be performed on other parts of a molecule without undesired side reactions at the amine site. The benzyloxycarbonyl (Cbz or Z) group, derived from benzyl (B1604629) alcohol, is a classic carbamate-based protecting group, prized for its stability and its removal under mild reductive conditions.

Significance of the 9H-Xanthene Scaffold in Molecular Design

The 9H-xanthene core is a tricyclic heterocyclic system that is the foundational structure for a variety of important compounds, including fluorescent dyes like fluorescein (B123965) and rhodamines. Its rigid, planar structure and unique electronic properties make it a valuable scaffold in the design of functional molecules.

Contextualizing Benzyl N-(9H-xanthen-9-yl)carbamate within Advanced Organic Chemistry

This compound, identified by its CAS number 6331-77-7, is the specific product of the N-derivatization of benzyl carbamate with a 9H-xanthene group at the C9 position. a2bchem.comchemicalbook.com

Synthesis and Structure: The formation of this compound logically follows from the well-established reaction between a primary carbamate and xanthydrol in an acidic medium. In this reaction, the hydroxyl group of xanthydrol is protonated and eliminated as water, generating a stable xanthenyl cation. This cation is then attacked by the nucleophilic nitrogen of the benzyl carbamate N-H bond, forming a stable C-N bond and yielding the final product. This method is widely used for the analytical derivatization of other carbamates, such as ethyl carbamate, to facilitate their detection.

The resulting structure, this compound, is an N-protected carbamate. The bulky, acid-labile xanthenyl group shields the carbamate's N-H proton, modifying its reactivity and physical properties.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 6331-77-7 |

| Molecular Formula | C21H17NO3 a2bchem.com |

| Molecular Weight | 331.36 g/mol a2bchem.com |

| Synonyms | Carbamic acid, N-(9H-xanthen-9-yl)-, phenylmethyl ester |

Scope and Research Trajectories Pertaining to this compound

The specific structure of this compound suggests several avenues for its application and study in chemical research.

Protecting Group Chemistry: The N-xanthenyl group is known to be labile under acidic conditions. This suggests that this compound could function as an intermediate where the carbamate N-H requires temporary protection. Subsequent treatment with a mild acid would cleave the xanthenyl group, regenerating the N-H of the parent benzyl carbamate, while the rest of the molecule remains intact. This offers an orthogonal protection strategy to the hydrogenolysis used to remove the entire benzyl carbamate group.

Analytical Standards: Given that the reaction with xanthydrol is a common method for the derivatization of carbamates for analytical quantification, this compound serves as a stable, often crystalline, reference compound. Its well-defined structure is crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), aimed at detecting benzyl carbamate or related compounds.

Synthetic Intermediate: The compound can be viewed as a building block for more complex molecular architectures. The xanthene moiety offers a large, rigid, and potentially fluorescent component, while the benzyl carbamate portion provides a versatile linker that can be further modified or deprotected to reveal a reactive amine functionality for subsequent coupling reactions.

Exploration of Bioactivity: While the primary role of this compound appears to be in synthetic and analytical chemistry, the conjugation of a bioactive xanthene scaffold with a carbamate linker could itself be explored for potential pharmacological properties. Many complex carbamates serve as active pharmaceutical ingredients, and the unique combination within this molecule merits investigation.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(9H-xanthen-9-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-21(24-14-15-8-2-1-3-9-15)22-20-16-10-4-6-12-18(16)25-19-13-7-5-11-17(19)20/h1-13,20H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZQIJYIHSCWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979421 | |

| Record name | Benzyl hydrogen 9H-xanthen-9-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-77-7 | |

| Record name | NSC37348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl hydrogen 9H-xanthen-9-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Benzyl N 9h Xanthen 9 Yl Carbamate

Formation Mechanism Studies

The synthesis of carbamates, including benzyl (B1604629) N-(9H-xanthen-9-yl)carbamate, can be achieved through various routes. Traditionally, this involves the reaction of alcohols with phosgene (B1210022) or its derivatives, followed by treatment with an amine. acs.org However, contemporary methods often seek to replace toxic reagents like phosgene with more environmentally benign alternatives such as carbon dioxide. acs.org

The formation of the carbamate (B1207046) bond is a cornerstone of this molecule's synthesis. A general and efficient method for creating aliphatic carbamates involves the reaction of cyanogen (B1215507) chloride with an alcohol. researchgate.net This reaction, typically catalyzed by dry HCl, proceeds at room temperature and can yield the desired carbamate in high yields. researchgate.net Another prominent pathway involves the three-component condensation of an aldehyde, benzyl carbamate, and allyltrimethylsilane, a reaction efficiently catalyzed by iodine to produce protected homoallylic amines. researchgate.net

The choice of reactants and catalysts can significantly influence the reaction pathway and the final product. For instance, the synthesis of benzyl carbamate itself can be achieved by a catalytic reaction between urea (B33335) and benzyl alcohol under reduced pressure at elevated temperatures. google.com

Catalysis is pivotal in the synthesis of both the xanthene core and the carbamate functionality. The synthesis of xanthene derivatives can be efficiently achieved through the reaction of aldehydes with dimedone or 2-naphthol, facilitated by a variety of catalysts. nih.gov A novel heterogeneous catalyst, WCl6/CuCl2 supported on graphitic carbon nitride (W/Cu@g-C3N4), has been shown to be highly effective for the synthesis of benzoxanthenones and xanthenes under mild conditions. nih.gov This dual-catalyst system on a single support enhances reaction efficiency, leading to high yields and improved selectivity. nih.gov

Similarly, iron(III) chloride has been utilized as a catalyst in the microwave-promoted cascade benzylation-cyclization of phenols to afford 9-substituted xanthene derivatives. nih.gov For the synthesis of benzyl carbamate, a composite metal oxide catalyst, typically a combination of iron oxide, titanium oxide, and nickel oxide on an alumina (B75360) support, has proven effective. google.com This catalyst facilitates the reaction between urea and benzyl alcohol, leading to high conversion rates and selectivity for benzyl carbamate. google.com

Reactivity Profiles of the Carbamate Moiety

The carbamate group in benzyl N-(9H-xanthen-9-yl)carbamate exhibits a rich and varied reactivity profile, participating in nucleophilic and electrophilic reactions, undergoing rearrangements, and facilitating directed metalation reactions.

The carbamate moiety can act as a nucleophile, for example, in conjugate addition reactions to enoyl systems, providing a route to N-protected β-amino acids. researchgate.net It can also participate in palladium-catalyzed coupling reactions with enol triflates. researchgate.net The nitrogen atom of the carbamate can be involved in C-N bond formation, as seen in Pd(0)-catalyzed amination reactions. researchgate.net

As an electrophilic partner, the carbamate can react with organometallic reagents. However, the reactivity is highly dependent on the specific carbamate and reaction conditions.

Carbamates can undergo various rearrangement reactions. A notable example is the anionic ortho-Fries (AoF) rearrangement, where an ortho-lithiated O-aryl carbamate rearranges to a salicylamide (B354443) upon warming. nih.govacs.org This 1,3-O→C carbamoyl (B1232498) rearrangement is influenced by substitution patterns on the aromatic ring and the nitrogen atom. nih.gov

Another significant rearrangement is the benzylic Newman-Kwart rearrangement, which involves the thermal migration of a benzyl group from an oxygen atom to a sulfur or selenium atom in O-benzyl thiocarbamates and selenocarbamates, respectively. kiku.dk This reaction proceeds through a tight ion pair intermediate and its rate is influenced by the electronic nature of substituents on the aromatic ring. kiku.dk While not directly involving this compound, these studies on analogous systems provide valuable mechanistic insights. A benzyl to o-tolyl rearrangement has also been observed during Grignard reactions with certain sugar aldehydes. beilstein-journals.org Furthermore, aza-Wittig rearrangements of N-benzyl glycine (B1666218) methyl esters have been reported, leading to the synthesis of N-aryl phenylalanine derivatives. researchgate.net

The aryl O-carbamate group is recognized as one of the most powerful directed metalation groups (DMGs) in organic synthesis. acs.orgnih.gov This property allows for the regioselective functionalization of aromatic rings at the position ortho to the carbamate group. acs.orgnih.gov The process, known as Directed ortho Metalation (DoM), typically involves treating the carbamate substrate with a strong base like an alkyllithium or a lithium amide at low temperatures. acs.orgnih.gov The base coordinates to the heteroatom of the carbamate, facilitating deprotonation at the adjacent ortho position to form a lithiated intermediate. acs.orgnih.gov This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. nih.govacs.org

Kinetic studies on the LDA-mediated ortho-lithiation of carbamates suggest complex mechanisms involving mixed aggregates and autocatalysis, rather than simple carbamate-LDA complexation. nih.gov The efficiency of the DoM reaction has established the O-carbamate group as a superior DMG compared to many other directing groups. nih.gov

Reactivity of the 9H-Xanthen-9-yl System

The 9H-xanthen-9-yl group, a key component of the title compound, exhibits distinct reactivity patterns, particularly in C-H functionalization and redox transformations. These reactions are central to modifying the scaffold for various applications.

The functionalization of C-H bonds is a powerful tool in organic synthesis, allowing for the direct modification of molecular scaffolds. yale.edu For systems like xanthene, this process often relies on transition-metal catalysis, where the reaction mechanism can follow several pathways, including oxidative addition, sigma-bond metathesis, or concerted metalation-deprotonation. youtube.com

In a typical catalytic cycle involving a transition metal like palladium, rhodium, or iridium, the catalyst first coordinates to the substrate. youtube.com C-H bond activation may then occur via oxidative addition to the metal center, forming a cyclometalated intermediate. youtube.com This intermediate can then react with a coupling partner, and subsequent reductive elimination regenerates the catalyst and yields the functionalized product. youtube.com

While direct C-H functionalization studies on this compound are not extensively detailed, research on related xanthone (B1684191) structures provides insight. For instance, the cross-dehydrogenative coupling of 1,3-dihydroxyxanthone and 1,3-dimethoxyxanthone with electron-deficient azines has been demonstrated. researchgate.net This reaction proceeds via a nucleophilic substitution of a hydrogen atom, facilitated by trifluoroacetic acid, to form stable adducts. researchgate.net This highlights the potential for activating the C-H bonds of the xanthene core under specific conditions to forge new carbon-carbon or carbon-heteroatom bonds.

The 9H-xanthen-9-yl system can undergo both oxidative and reductive transformations, influencing its stability and potential for derivatization. The oxidation of the xanthene core is a known process, often leading to the formation of the corresponding xanthone. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to mediate the oxidation of related phenyl-methanone precursors to synthesize xanthone derivatives. thalesnano.com

The antioxidant potential of xanthene derivatives has also been evaluated, indicating the system's ability to participate in redox reactions. researchgate.net For example, synthesized 9-aryl substituted 2,6,7-trihydroxyxanthen-3-ones have shown antioxidant potency, a property linked to their ability to neutralize free radicals. rsc.org The stability of the xanthene moiety is crucial; studies on N′-(9H-xanthen-9-yl)carbohydrazides show that the core structure remains intact during synthesis and subsequent evaluation of the compounds' antioxidant activity. researchgate.net This suggests that while the xanthene ring system can be oxidized under specific synthetic conditions, it is sufficiently stable to be carried through various chemical transformations.

Cleavage Mechanisms (Photochemical and Chemical)

The utility of this compound often stems from its role as a protecting group for amines. The cleavage of either the xanthenyl or the benzyl group can be achieved through distinct mechanistic pathways.

The 9-xanthenyl group is recognized as a photoremovable protecting group. researchgate.netresearchgate.net The cleavage mechanism is initiated by the absorption of UV light, typically in the 300-350 nm range. researchgate.netresearchgate.net This photochemical promotion leads to the heterolytic rupture of the benzylic carbon-nitrogen bond. researchgate.net

This cleavage generates a highly stabilized 9-xanthenyl cation and the corresponding carbamate anion. The carbamate intermediate is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide. The efficiency of this photoremoval makes the xanthenyl group a useful tool in syntheses where mild, non-acidic, and non-reductive deprotection conditions are required, such as in oligonucleotide synthesis. researchgate.netresearchgate.net The 9-xanthenylmethyl variant has been successfully used for the protection and subsequent photodecomposition to release a variety of amines in good to excellent yields. researchgate.net

The 9-xanthenyl group is known for its high stability under many basic and mild acidic conditions. researchgate.net However, it can be cleaved under stronger acidic conditions. The mechanism of acid-mediated cleavage involves the protonation of one of the carbamate's oxygen atoms, which weakens the C-N bond. The key step is the departure of the protecting group as the 9-xanthenyl cation. This carbocation is exceptionally stable due to the resonance delocalization of the positive charge across the tricyclic xanthene system and its oxygen atom. The resulting unstable carbamic acid then rapidly decomposes to the free amine and carbon dioxide.

Due to its stability, base-mediated cleavage of the N-(9H-xanthen-9-yl) group is not a common strategy.

While the xanthenyl group is typically removed by acid or photolysis, the benzyl carbamate (Cbz or Z) portion of the molecule is most commonly cleaved via catalytic hydrogenation. thalesnano.com This process, a form of hydrogenolysis, is highly efficient and proceeds under relatively mild conditions. acsgcipr.orgacsgcipr.org

The mechanism involves a heterogeneous catalyst, most often palladium on a carbon support (Pd/C). thalesnano.com The reaction proceeds through the following steps:

Adsorption: The this compound substrate binds to the active sites on the surface of the palladium catalyst. acsgcipr.orgacsgcipr.org

Hydrogen Activation: Molecular hydrogen (H₂) from a gas source, or a hydrogen donor like ammonium formate (B1220265) in catalytic transfer hydrogenation (CTH), is also adsorbed and activated on the catalyst surface. acsgcipr.orgresearchgate.net

Hydrogenolysis: The activated hydrogen facilitates the cleavage of the O-benzyl bond of the carbamate. acsgcipr.orgacsgcipr.org This step forms toluene (B28343) as a byproduct along with an N-(9H-xanthen-9-yl)carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the deprotected amine, 9-amino-9H-xanthene.

This method is widely used due to its clean conversion and the ease of removing the heterogeneous catalyst by simple filtration. thalesnano.com

Table 1: Conditions for Catalytic Hydrogenation of Benzyl Carbamates This table provides examples of typical conditions used for the deprotection of benzyl carbamate (Cbz) groups, which is the same type of transformation that would cleave the benzyl portion of this compound.

| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Typical Reaction Time | Reference(s) |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ | EtOH:EtOAc (1:1) | 60 °C | Varies (flow rate dependent) | thalesnano.com |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 6-10 min | researchgate.net |

| Pd/C | H₂ | Not Specified | Elevated | Varies | thalesnano.com |

| 10% Pd/C | 1,4-Cyclohexadiene | Not Specified | Not Specified | A few hours | acsgcipr.org |

| Magnesium (Mg) | Ammonium Formate | Not Specified | Not Specified | Varies | researchgate.net |

Application As a Chemical Protecting Group

Protection of Amines (N-Protection)

The formation of the benzyl (B1604629) N-(9H-xanthen-9-yl)carbamate is typically achieved by reacting the amine with a suitable precursor, such as 9-chloro-9H-xanthene to form the N-xanthenyl amine, which can then be converted to the benzyl carbamate (B1207046).

The 9H-xanthen-9-yl group has been successfully used for the protection of a variety of amines. This includes primary and secondary aliphatic amines as well as more sensitive substrates like amino acids. researchgate.net The protection of amino acids is particularly noteworthy, as it highlights the group's utility in peptide synthesis and the synthesis of complex natural products.

However, as with any protecting group, there are limitations. The steric bulk of the xanthenyl group may hinder its introduction onto highly hindered or sterically congested amines. Furthermore, the electronic properties of the amine can influence the efficiency of the protection reaction. While a broad range of amines can be protected, optimization of reaction conditions may be necessary for challenging substrates.

| Substrate (Amine) | Protection Yield | Deprotection (Photolysis) Yield |

| Cyclohexylamine | Good | Excellent |

| Various Amines | Good to Very Good | Good to Excellent |

| Amino Acids | Good to Very Good | Good to Excellent |

This table represents a qualitative summary of reported yields. researchgate.net Specific yields can vary based on the exact substrate and reaction conditions.

Role as a Photoremovable Protecting Group (PPG)

The most defining characteristic of the 9H-xanthen-9-yl carbamate is its function as a photoremovable protecting group (PPG), often referred to as a "photocage." PPGs are invaluable in chemical biology and materials science as they allow for the release of a bioactive molecule or the activation of a chemical function with high spatiotemporal control using light as a non-invasive trigger. beilstein-journals.org

The photochemical cleavage of the 9H-xanthen-9-yl group proceeds through the photo-induced rupture of the benzylic carbon-nitrogen bond. researchgate.net The xanthene chromophore absorbs light, typically in the UV range, which excites the molecule to a higher energy state. This leads to a series of electronic and molecular rearrangements that culminate in the cleavage of the C-N bond, releasing the free amine and a xanthenyl-derived byproduct. The mechanism is clean and efficient, often proceeding in neutral solutions without the need for additional reagents. researchgate.net This property has been exploited in the development of light-sensitive materials and for the controlled release of biologically active amines in cellular studies. researchgate.netresearchgate.net

Design Principles for Xanthene-Based PPGs

The design of xanthene-based PPGs hinges on the strategic modification of the tricyclic xanthene core to fine-tune its photochemical properties. The substituents at the 9-position are particularly influential, dictating the stability, cleavage mechanism, and wavelength sensitivity of the protecting group. nih.gov

Key design principles include:

Chromophore Modification : The inherent photochemical properties of the xanthene system can be altered by introducing specific chromophores. This allows for the adjustment of the absorption wavelength, enabling selective deprotection when multiple PPGs are present.

Substitution Pattern : The arrangement and nature of substituents on the xanthene skeleton systematically vary the photoreactivity. researchgate.net For example, the synthesis of xanthenes by modifying the carbonyl group at the 9-position of xanthones is a direct method to create a diverse range of derivatives with tailored properties. nih.gov

Cleavage Mechanism : The design dictates the pathway of photocleavage. For instance, some xanthene-based PPGs operate through a singlet state photodecarboxylation, leading to a carbanion intermediate that rapidly eliminates the protected group. nih.gov Others may follow an arylmethyl-type photorelease based on electron transfer. nih.gov This control over the mechanism is crucial for ensuring clean and efficient deprotection.

Wavelength Specificity and Quantum Yields

A critical advantage of photolabile protecting groups is the ability to trigger their removal with a specific wavelength of light. Xanthene-based PPGs have been engineered to exhibit distinct wavelength specificities.

Recent research has produced a monochromophoric system based on a hydroxanthene structure capable of releasing two different functional groups selectively under 450 nm and 600 nm light, respectively. nih.gov This demonstrates the high degree of control achievable through rational design. The mechanism for this selectivity involves a proton-coupled electron transfer for the first release and an electron transfer-based arylmethyl type of photorelease for the second. nih.gov

Table 1: Photochemical Properties of Selected Xanthene-Based PPGs

| Protecting Group System | Wavelength (λ) | Quantum Yield (Φ) | Uncaging Cross-Section (Φ × ε) (M⁻¹cm⁻¹) | Source |

| Xanthonate PPG | UVA | > 0.6 | 3900 | nih.gov |

| Hydroxanthene System (Release 1) | 450 nm | Not Specified | Not Specified | nih.gov |

| Hydroxanthene System (Release 2) | 600 nm | Not Specified | Not Specified | nih.gov |

Applications in Spatially and Temporally Controlled Release

The precise nature of light-induced deprotection allows for the controlled release of active molecules in specific locations and at specific times. This capability is highly valuable in fields like materials science and biology. The utility of wavelength-selective xanthene-based PPGs has been demonstrated in the multistep degradation of microparticles and in the dual-color tuning of polymer chain architecture. nih.gov Such applications open pathways for designing advanced photoreactive systems where material properties can be altered on demand using light. nih.gov

Potential Applications Beyond Amine Protection (e.g., as a masked reagent)

While prominently used for protecting amines, the versatility of the xanthene scaffold extends to other applications. The core principle of masking a reactive species and releasing it with a light stimulus can be applied more broadly. For example, a photolabile protecting group can act as a "masked reagent," keeping a reactive chemical inert until it is needed for a subsequent reaction step, which is then initiated by light.

Furthermore, xanthene derivatives themselves possess a range of biological activities and are used as fluorescent materials for visualization in laser technologies. informativejournals.com This intrinsic fluorescence can be a beneficial secondary property when used as a PPG, allowing for tracking of the protected molecule. The development of multi-component reactions for synthesizing highly functionalized xanthene derivatives under environmentally benign conditions is expanding the library of available structures for diverse applications, including and beyond their role as protecting groups.

Synthesis and Reactivity of Structural Derivatives and Analogues

Modification of the Benzyl (B1604629) Moiety

While specific research on substituted benzyl N-(9H-xanthen-9-yl)carbamates is limited, the principles of carbamate (B1207046) and protecting group chemistry allow for predictions regarding the impact of such modifications. The benzyl group of the widely used benzyloxycarbonyl (Cbz or Z) protecting group is often substituted to alter its stability.

The introduction of alkyl or aryl substituents onto the phenyl ring of the benzyl moiety can be achieved by utilizing substituted benzyl alcohols or benzyl chloroformates in the carbamate synthesis. For instance, the general synthesis of a benzyl carbamate involves the reaction of an amine with benzyl chloroformate. Analogously, a substituted benzyl N-(9H-xanthen-9-yl)carbamate could be synthesized from 9H-xanthen-9-amine and a correspondingly substituted benzyl chloroformate.

Although specific examples for the title compound are not prevalent in the literature, the synthesis of other substituted benzyl carbamates is well-documented and provides a template for these proposed modifications. nih.gov

The electronic nature of substituents on the benzyl ring is known to significantly influence the stability of the resulting carbamate protecting group.

Electron-donating groups (e.g., methoxy (B1213986), methyl) on the phenyl ring increase the electron density of the benzyl system. This enhanced electron density can facilitate the cleavage of the protecting group, for example, through acid-catalyzed mechanisms or hydrogenolysis, by stabilizing the resulting benzylic carbocation intermediate.

Electron-withdrawing groups (e.g., nitro, chloro) have the opposite effect, decreasing the electron density of the benzyl moiety. This generally increases the stability of the protecting group, making it more resistant to cleavage conditions.

This principle is fundamental in the design of orthogonal protecting group strategies, where the lability of different protecting groups is tailored to allow for their selective removal in the presence of others. While the 9H-xanthen-9-yl (Xan) group is primarily known for its acid sensitivity, modifying the benzyl portion would offer an additional layer of tunable reactivity. thieme-connect.de

Alterations to the Carbamate Linkage

Modifying the carbamate linkage itself presents another avenue for creating analogues with novel properties. This can involve substitution on the carbamate nitrogen or complete replacement of the carbamate group with an isostere.

The synthesis of N,N-disubstituted carbamates, where the hydrogen on the carbamate nitrogen is replaced by an alkyl or aryl group, would result in a tertiary carbamate. This structural change would eliminate the possibility of hydrogen bonding involving the N-H group, which could alter the compound's solubility and intermolecular interactions.

The synthesis of such compounds could potentially be achieved by reacting a secondary amine, such as N-alkyl-9H-xanthen-9-amine, with benzyl chloroformate. However, the synthesis and properties of N,N-disubstituted carbamates based on the 9H-xanthen-9-yl scaffold are not extensively documented in scientific literature. Research on other N,N-disubstituted carbamates has shown their utility as inhibitors for enzymes like cholinesterases. sigmaaldrich.com

Isosteric replacement involves substituting a functional group with another that has similar steric and electronic properties. This is a common strategy in medicinal chemistry to improve pharmacokinetic profiles or to create novel intellectual property.

Thiocarbamates: Replacing the carbonyl oxygen of the carbamate with a sulfur atom would yield a thiocarbamate. Thiocarbamates are known to have different reactivity and biological activity profiles compared to their carbamate counterparts. The synthesis could potentially proceed from 9H-xanthen-9-amine and a thiocarbonylating agent.

Ureas: A prominent isostere of a carbamate is a urea (B33335), where the oxygen of the benzyl ester is replaced by a nitrogen atom. The synthesis of (9H-xanthen-9-yl)urea has been reported, indicating the feasibility of incorporating a urea linkage with the xanthenyl scaffold. nih.gov These urea derivatives could be further functionalized on the terminal nitrogen to create analogues of this compound.

| Isosteric Replacement | Resulting Functional Group | Potential Synthetic Precursors |

| Carbonyl Oxygen | Thiocarbamate | 9H-xanthen-9-amine, Benzyl chlorothionoformate |

| Ester Oxygen | Substituted Urea | 9H-xanthen-9-isocyanate, Benzylamine |

Structural Variations of the 9H-Xanthen-9-yl System

The 9H-xanthen-9-yl (Xan) group itself can be modified to fine-tune its properties as a protecting group. The Xan group is utilized for the side-chain protection of asparagine and glutamine in peptide synthesis and is noted for its acid lability. thieme-connect.denih.gov

Research has shown that introducing substituents onto the aromatic rings of the xanthene core can modulate the stability of the protecting group. For instance, methoxy-substituted derivatives, Nω-(2-methoxy-9H-xanthen-9-yl) (2-Moxan) and Nω-(3-methoxy-9H-xanthen-9-yl) (3-Moxan), have been synthesized and evaluated. nih.gov These were prepared through the acid-catalyzed reaction of the corresponding xanthydrols with the amino acid. nih.gov However, it was found that the incorporation of a methoxy group at either the 2- or 3-position did not significantly alter the acid lability compared to the unsubstituted Xan group. thieme-connect.de

Other modifications could include the introduction of halogens or alkyl groups onto the xanthene backbone, or even replacing the oxygen atom of the xanthene ring with sulfur to form a thioxanthene (B1196266) system. N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives have been synthesized and studied, suggesting that thioxanthene-based carbamates are also viable synthetic targets. researchgate.net The synthesis of a benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate has also been reported, which indicates that substitution at the 9-position of the xanthene ring is another possible modification.

| Xanthenyl Analogue | Modification | Reported Application/Synthesis | Reference |

| 2-Methoxy-9H-xanthen-9-yl (2-Moxan) | Methoxy group at position 2 | Protecting group for Asn and Gln | nih.gov |

| 3-Methoxy-9H-xanthen-9-yl (3-Moxan) | Methoxy group at position 3 | Protecting group for Asn and Gln | nih.gov |

| 9,9-Dimethyl-9H-xanthen-4-yl | Dimethyl substitution at position 9 | Carbamate synthesis | |

| 9H-Thioxanthen-9-yl | Oxygen replaced by Sulfur | Synthesis of aminoalkanamide derivatives | researchgate.net |

These structural variations highlight the versatility of the xanthene scaffold and provide a framework for the rational design of new derivatives of this compound with tailored properties for various applications in chemical synthesis.

Ring Substitutions and Fused Systems

The electronic nature of substituents on the xanthene rings significantly influences the stability of the carbocation intermediate generated during deprotection. Electron-donating groups (EDGs) enhance the rate of cleavage, while electron-withdrawing groups (EWGs) decrease it. nd.eduopenstax.org

Research into photolabile protecting groups has highlighted the impact of methoxy substituents on the xanthene core. researchgate.netscispace.com For instance, a 2-methoxy-9-hydroxymethylxanthene derivative was developed to improve compatibility with organic solvents for photodeprotection reactions in flow chemistry. scispace.com The introduction of the electron-donating methoxy group at the 2-position was found to significantly enhance the conversion rate in aprotic solvents like acetonitrile, achieving a 73% conversion compared to the unsubstituted version. scispace.com This effect is attributed to the stabilization of the excited triplet state by the EDG. scispace.com Conversely, an electron-poor derivative showed only a minor improvement over the unsubstituted xanthene. scispace.com

The development of sterically protected xanthene dyes has also provided insight into the synthesis of substituted systems. researchgate.netacs.org Although focused on dye synthesis, the methodologies for introducing bulky groups at various positions on the xanthene scaffold are relevant for creating structurally diverse protecting groups that could offer unique steric and electronic properties. researchgate.netacs.org

Fused ring systems, which alter the rigidity and electronic properties of the core structure, have also been explored. Analogues based on a dibenzocyclohepta-1,4-diene moiety, for example, have been reported as highly acid-labile linkers for solid-phase peptide synthesis, allowing for complete cleavage with dilute trifluoroacetic acid (TFA). acs.org

Heteroatom Replacements within the Xanthene Core

Replacing the oxygen atom of the xanthene core with other heteroatoms, such as sulfur, creates analogues with distinct chemical properties. The thioxanthene analogue, in particular, has been synthesized and studied. nih.govresearchgate.netjocpr.com The synthesis of N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives has been reported, and these compounds have been evaluated for their biological activities. nih.gov

The primary difference between xanthene and its heteroatomic analogues lies in their electronic structure and stability. Sulfur, being less electronegative than oxygen, can alter the electron density and reactivity of the heterocyclic system. This modification impacts the stability of the carbocation formed during cleavage, and consequently, the conditions required for deprotection. While detailed comparative kinetic studies on the cleavage of this compound versus its thioxanthene counterpart are not extensively documented in the provided results, it is known that such heteroatom substitutions are a key strategy for tuning the properties of related structures like dyes and cofacial bisporphyrins. nih.govprinceton.edunih.gov For instance, in xanthene-based dyes, heteroatom substitution is a powerful tool for shifting absorption wavelengths to the near-infrared spectrum by altering the HOMO-LUMO energy gap. nih.gov

The synthesis of thioxanthene derivatives often involves the reaction of a thioxanthone with an amine or the cyclization of precursors like (2-fluorophenyl)(2-halophenyl)methanones with a sulfur source. researchgate.netresearchgate.net While selenium is a known chalcogen used in creating specialized protecting groups, specific examples of its incorporation into the benzyl carbamate xanthene core to form a selenoxanthene-based protecting group are not commonly detailed, though the general chemistry of selenol protection is an active area of research. scispace.comresearchgate.net

Impact of Structural Modifications on Cleavage Efficiency

The efficiency of cleaving the N-protecting group is a critical parameter that is heavily influenced by the structural modifications discussed. The stability of the carbocation intermediate is paramount; modifications that stabilize this cation lead to increased acid lability and more efficient cleavage under milder conditions. acs.orgnih.gov

The introduction of electron-donating groups (EDGs) like methoxy (MeO) onto the aromatic rings of the xanthene core significantly increases the acid lability. This is because EDGs delocalize the positive charge of the resulting xanthenyl carbocation through resonance, lowering the activation energy for the cleavage reaction. For example, highly acid-labile linkers used in solid-phase peptide synthesis, such as the Sieber amide resin, are based on methoxy-substituted xanthenyl moieties. acs.org These linkers allow for the release of protected peptide amides using dilute solutions of trifluoroacetic acid (TFA), conditions under which many other protecting groups remain intact. acs.org

The table below illustrates the effect of substituents on the cleavage conditions for various xanthenyl-based linkers.

| Linker/Protecting Group | Core Structure | Typical Cleavage Condition | Reference |

| Sieber Amide Resin | Methoxy-substituted Xanthenyl | Dilute TFA (e.g., 1-5% in CH₂Cl₂) | acs.org |

| XAL Linkers | Methoxy-substituted Xanthenyl | Dilute TFA | acs.org |

| Ramage Linker Analogue | Dibenzocycloheptadiene | Dilute TFA | acs.org |

| 2-Methoxy-9-hydroxymethylxanthene | Methoxy-substituted Xanthenyl | Photochemical (280 nm cutoff) | scispace.com |

| Unsubstituted Xanthene | Xanthenyl | Photochemical (in MeCN/H₂O) | scispace.com |

Heteroatom substitution also plays a role in cleavage efficiency. Replacing the xanthene oxygen with sulfur to form a thioxanthene derivative generally results in a protecting group with different stability. While specific kinetic data for benzyl N-(9H-thioxanthen-9-yl)carbamate is sparse in the search results, the principle is that the differing electronegativity and size of sulfur compared to oxygen will alter the stability of the carbocation intermediate, thus modifying the required cleavage conditions. nih.govacs.org

Structure-Reactivity Relationship Studies in Synthetic Contexts

The relationship between the structure of xanthene-based protecting groups and their reactivity is a cornerstone of their application in complex chemical syntheses, such as solid-phase peptide synthesis (SPPS). The ability to tune the lability of the protecting group by modifying its structure allows for the development of orthogonal protection strategies, where one group can be selectively removed without affecting others. organic-chemistry.org

The key principle governing this relationship is the electronic stabilization of the carbocation intermediate formed during acid-catalyzed cleavage. By installing electron-donating substituents, such as methoxy groups, onto the xanthene backbone, the resulting protecting group becomes significantly more acid-labile. acs.orgnih.gov This increased lability is crucial in Fmoc-based SPPS, where side-chain protecting groups must remain stable during the repeated piperidine (B6355638) treatments used to remove the N-terminal Fmoc group, yet be easily cleaved at the final stage with mild acid (e.g., dilute TFA) to release the peptide. acs.orgnih.gov The Sieber amide and related XAL linkers are prime examples of this strategy, leveraging methoxy-substituted xanthenyl moieties to enable the synthesis of protected peptide amides under mild cleavage conditions. acs.org

Conversely, the unsubstituted xanthenyl group is more robust and requires stronger acidic conditions for cleavage. This differential reactivity allows for strategic deployment depending on the synthetic requirements. Furthermore, modifications can render the group susceptible to other cleavage methods entirely. For example, specific xanthene derivatives have been engineered as photolabile protecting groups, where cleavage is initiated by UV light at a specific wavelength rather than by acid. researchgate.netscispace.comresearchgate.net The introduction of a 2-methoxy group was shown to shift the optimal solvent for photolysis from protic to aprotic environments, demonstrating how a single structural change can alter the group's reactivity profile to suit different synthetic schemes, such as multistep flow synthesis. scispace.com

The table below summarizes how different structural features of xanthene analogues correlate with their reactivity and typical synthetic applications.

| Structural Feature | Effect on Reactivity | Typical Synthetic Context/Application | Reference |

| Electron-Donating Groups (e.g., -OMe) | Increases acid lability | Solid-phase synthesis of protected peptide amides (e.g., Sieber resin) | acs.org |

| Unsubstituted Aromatic Rings | Moderate acid stability | General amine protection requiring stronger cleavage conditions | libretexts.org |

| Heteroatom Substitution (O → S) | Alters electronic properties and stability | Synthesis of thioxanthene-based compounds | nih.govacs.org |

| Specific Chromophore Design | Confers photosensitivity | Photolabile protection in flow chemistry or light-directed synthesis | researchgate.netscispace.com |

In essence, the xanthene scaffold provides a versatile platform where systematic structural modifications directly translate into predictable changes in chemical reactivity. This allows chemists to select or design a protecting group with the precise level of stability or specific cleavage mechanism required for a given synthetic challenge.

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For benzyl (B1604629) N-(9H-xanthen-9-yl)carbamate, both ¹H and ¹³C NMR are fundamental in mapping the carbon-hydrogen framework.

Detailed analysis of the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl group, the xanthene core, and the carbamate (B1207046) N-H proton. The aromatic protons of the benzyl and xanthene moieties would likely appear in the downfield region, typically between δ 7.0 and δ 8.0 ppm, with their multiplicity and coupling constants providing information about their substitution patterns. The benzylic protons (-CH₂-) would be expected to produce a characteristic singlet or a doublet depending on the coupling with the carbamate proton, likely in the range of δ 4.5-5.5 ppm. The single proton at the 9-position of the xanthene ring is anticipated to be a singlet in the δ 5.5-6.5 ppm region.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the carbamate group expected to resonate at a characteristic downfield shift of approximately δ 155-160 ppm. The aromatic carbons of both the xanthene and benzyl groups would generate a series of signals in the δ 110-150 ppm range. The benzylic carbon and the C9 carbon of the xanthene ring would also have distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl N-(9H-xanthen-9-yl)carbamate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbamate C=O | - | ~155-160 |

| Benzyl -CH₂- | ~4.5-5.5 | ~65-70 |

| Benzyl Aromatic C-H | ~7.2-7.5 | ~127-129 |

| Xanthene C9-H | ~5.5-6.5 | ~50-55 |

| Xanthene Aromatic C-H | ~7.0-7.8 | ~115-130 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, which helps to piece together the entire molecular puzzle, for example, by showing correlations from the benzylic protons to the carbamate carbonyl carbon and the aromatic carbons of the benzyl group.

Solid-State NMR (ssNMR) could provide valuable information about the conformation and packing of this compound in the solid state. This technique is particularly useful for studying polymorphism and intermolecular interactions that are not observable in solution-state NMR.

Conformational Analysis by NMR

The flexibility of the benzyl and carbamate groups allows for different spatial arrangements or conformations. The barrier to rotation around the C-N bond of the carbamate can be significant, potentially leading to the observation of distinct conformers at low temperatures by NMR. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to probe through-space proximities between protons. For instance, NOE correlations between the benzylic protons and the aromatic protons of the xanthene moiety would provide insights into the preferred orientation of the benzyl group relative to the rest of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Carbamate and Xanthene Units

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbamate and xanthene units. A prominent feature would be the N-H stretching vibration of the carbamate, typically appearing as a sharp band in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the carbamate group is also a very strong and characteristic absorption, expected around 1680-1720 cm⁻¹. The C-O stretching of the ether linkage in the xanthene core would likely be observed in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbamate N-H | Stretching | 3200-3400 | Medium-Strong |

| Carbamate C=O | Stretching | 1680-1720 | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong |

| Xanthene C-O-C | Asymmetric Stretching | 1200-1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₂₁H₁₇NO₃, the expected exact mass is approximately 331.12 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ would undergo fragmentation. Common fragmentation pathways for this molecule would likely involve the cleavage of the carbamate bond. The loss of the benzyl group as a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion is a very common fragmentation pattern for benzyl-containing compounds. Another likely fragmentation would be the cleavage of the N-C9 bond, leading to the formation of a stable xanthenyl cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 331 | [M]⁺ (Molecular ion) |

| 240 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 181 | [C₁₃H₉O]⁺ (Xanthenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The xanthene chromophore in this compound is expected to give rise to characteristic absorption bands in the UV region, likely between 250 and 350 nm. The benzene (B151609) ring of the benzyl group will also contribute to the absorption in the UV region.

Xanthene derivatives are often fluorescent, meaning they absorb light at a specific wavelength and then emit light at a longer wavelength. The fluorescence properties of this compound would be of interest. The excitation and emission maxima would need to be determined experimentally. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, could also be quantified. The fluorescence of the compound may be influenced by the solvent polarity and pH. The study of its fluorescent properties could indicate its potential for use as a fluorescent probe in various applications.

Table 4: Expected Photophysical Properties for this compound

| Parameter | Expected Range |

|---|---|

| UV-Vis Absorption Maximum (λ_max) | 250-350 nm |

| Molar Absorptivity (ε) | Dependent on concentration and solvent |

| Fluorescence Emission Maximum (λ_em) | Dependent on excitation wavelength and solvent |

Chromophoric Properties of the Xanthene Moiety

The xanthene core is the primary chromophore in this compound, governing its interaction with light. The electronic absorption and emission properties are key to its function as a photoremovable protecting group.

The fluorescence properties of the xanthene moiety are also significant. Many xanthene derivatives are known to be highly fluorescent. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by a specific emission maximum and quantum yield. For related 9-aryl-9-xanthenol derivatives, fluorescence emission has been observed, and the quantum yield can be determined relative to a standard like fluorescein (B123965). rsc.org The investigation of the fluorescence properties of this compound would provide valuable insights into the deactivation pathways of its excited state.

Table 1: Representative Spectroscopic Data for Related Xanthene Derivatives

| Compound/Class | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| Xanthene | ~250, ~290 | - | Ethanol |

| 9-Aryl-9-xanthenols | - | ~477 (for a specific derivative) | Aqueous buffer/Acetonitrile |

| Xanthene-based PPGs | Tunable (e.g., 450 nm) | - | Various |

Note: This table provides representative data for related compounds to infer the potential properties of this compound, as specific experimental data for this compound is not widely published.

Photophysical Properties Relevant to PPGs

The utility of this compound as a photoremovable protecting group (PPG) is intrinsically linked to its photophysical properties. A crucial parameter is the quantum yield of photocleavage (Φu), which quantifies the efficiency of the deprotection reaction upon irradiation.

The general mechanism for the photoremoval of xanthene-based PPGs involves the absorption of a photon, leading to an excited state that subsequently undergoes a chemical transformation to release the protected molecule. nih.gov Recent studies on wavelength-selective xanthene-based PPGs suggest complex mechanisms, including proton-coupled electron transfer. nih.gov

While the specific quantum yield for the cleavage of this compound has not been reported, studies on similar 9-xanthenylmethyl-protected amines demonstrate that these compounds can be efficiently deprotected upon irradiation in neutral solutions. The efficiency of this process is dependent on the substitution pattern on the xanthene ring and the nature of the solvent. For instance, the introduction of methoxy (B1213986) groups on the xanthene ring has been shown to enhance the efficiency of photolysis.

Table 2: Key Photophysical Parameters for Photoremovable Protecting Groups

| Parameter | Description | Relevance to this compound |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A high ε at the irradiation wavelength is desirable for efficient light absorption. |

| Quantum Yield of Photolysis (Φu) | The fraction of absorbed photons that result in the cleavage of the protecting group. | A high Φu indicates an efficient photoremoval process. |

| Photolysis Wavelength | The wavelength of light used to induce the cleavage reaction. | Ideally, this should be in a region that minimizes damage to other molecules (e.g., near-UV or visible). |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

Although a crystal structure for this compound is not publicly available, data from related carbamate structures, such as methyl (1-phenylethyl)carbamate and benzyl N-(2-formylphenyl)carbamate, can provide insights into the expected structural features. researchgate.netresearchgate.net

Key structural parameters that would be determined from an X-ray analysis include:

Bond lengths and angles: These would confirm the connectivity of the atoms and reveal any strain or unusual bonding within the molecule. The C-N bond of the carbamate and the C-O bonds of the xanthene ether linkage are of particular interest.

Torsional angles: These define the conformation of the molecule, including the orientation of the benzyl and xanthene groups relative to the carbamate linker.

Intermolecular interactions: In the solid state, molecules are packed in a specific arrangement stabilized by non-covalent interactions such as hydrogen bonds (e.g., N-H···O), π-π stacking between the aromatic rings, and van der Waals forces. These interactions influence the crystal packing and physical properties of the compound.

Computational modeling, such as Density Functional Theory (DFT), can also be employed to predict the optimized geometry of the molecule, which can complement experimental X-ray data or provide a model in its absence. rsc.org

Table 3: Expected Bond Lengths and Angles Based on Related Carbamate Structures

| Bond/Angle | Expected Value (Å or °) |

| C=O (carbamate) | ~1.22 - 1.24 Å |

| C-N (carbamate) | ~1.33 - 1.35 Å |

| N-H (carbamate) | ~0.86 - 0.88 Å |

| C-O-C (xanthene ether) | ~115 - 120 ° |

| O-C-N (carbamate) | ~109 - 111 ° |

| C-N-C (carbamate) | ~118 - 122 ° |

Note: These values are approximations based on crystallographic data of similar carbamate-containing molecules and serve as a guide to the expected structure of this compound.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and studying chemical reactivity. researchgate.netresearchgate.net The B3LYP functional is a popular hybrid method often employed for these calculations due to its reliability and cost-effectiveness in mechanistic and geometric studies. researchgate.netnih.govnih.gov

Geometry optimization calculations using DFT are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy conformation. researchgate.net For molecules in the crystalline phase, these theoretical structures can be compared with experimental data from X-ray diffraction to validate the computational method. nih.gov

Table 1: Representative Geometric Parameters from DFT Calculations for a Carbamate (B1207046) Structure (Note: Data is illustrative of typical results from DFT calculations on related carbamate compounds, as specific published data for benzyl (B1604629) N-(9H-xanthen-9-yl)carbamate is not available).

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| C-N (amide) | ~1.36 Å | |

| C-O (ether) | ~1.37 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-H | ~120° | |

| Dihedral Angle | C-O-C-N | Varies with conformation |

This interactive table showcases typical geometric parameters obtained from DFT optimization.

Analysis of the electronic structure involves examining the distribution of electron density across the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov Such maps help predict sites for intermolecular interactions and chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule is more likely to undergo charge transfer interactions. nih.govnih.gov

For example, DFT calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate determined a HOMO-LUMO gap, with the analysis indicating that a narrow gap corresponds to high chemical reactivity. nih.gov The distribution of these orbitals shows which parts of the molecule are involved in electron donation and acceptance. nih.gov Introducing different substituent groups can tune the HOMO and LUMO energy levels, thereby altering the electronic and photophysical properties of the molecule. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for related organic molecules and demonstrate the output of FMO analysis).

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -0.26751 | Electron Donor |

| LUMO | -0.18094 | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | 0.08657 | Indicator of Reactivity |

This interactive table presents typical HOMO and LUMO energy values and the resulting energy gap from DFT calculations on a related compound. nih.gov

DFT can be used to model the mechanism of chemical reactions by calculating the potential energy surface. researchgate.net This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction. nih.gov

For instance, in the self-reaction of benzyl radicals, computational studies have identified transition states on both ground and excited state surfaces, revealing complex pathways for the formation of larger aromatic structures. nih.gov Calculations can distinguish between different possible reaction pathways (e.g., ortho vs. meta isomers in cycloaddition reactions) by comparing their activation barriers, with the lower barrier indicating the kinetically favored product. researchgate.net This type of analysis is crucial for understanding how benzyl N-(9H-xanthen-9-yl)carbamate might be synthesized or how it might decompose.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and interactions with the surrounding environment. nih.gov

Molecules like this compound are flexible and can adopt multiple conformations. MD simulations can explore the conformational landscape by simulating the molecule's movement over time, revealing the most stable and frequently accessed shapes. This is important for understanding how the molecule might interact with biological targets or other chemicals, as its shape can dictate its function.

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in DFT calculations to account for solvent effects. researchgate.netscirp.org These simulations can show how the solvent stabilizes different conformations or transition states, thereby affecting reaction rates and equilibria.

Quantum Chemical Studies on Photochemical Mechanisms

Quantum chemical calculations are instrumental in elucidating the complex mechanisms that govern photochemical reactions. For this compound, such studies would focus on the absorption of light and the subsequent chemical transformations that lead to the cleavage of the N-C(9) bond, releasing the protected benzylamine. These investigations typically employ methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) to map out the potential energy surfaces of the ground and excited electronic states.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on related xanthene and carbamate systems. For instance, theoretical studies on the photochemistry of nitroaromatic compounds, which are also used as photolabile protecting groups, have detailed the mechanistic pathways involving initial hydrogen atom abstraction leading to bond cleavage beilstein-journals.org. Similar principles, adapted to the xanthene chromophore, would be at the core of understanding the photochemistry of this compound.

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent events, collectively known as excited state dynamics, determine the fate of the molecule—whether it returns to the ground state via non-radiative decay, fluoresces, or undergoes a chemical reaction.

Theoretical studies on the excited states of related systems, such as psoralen (B192213) compounds and methyl-guanine derivatives, have been performed using TD-DFT methods to investigate their potential energy surfaces nih.govnih.gov. These studies reveal the intricate interplay of different excited states (e.g., π→π* and n→π* transitions) and the presence of energy minima and conical intersections that govern the reaction pathways nih.gov. For this compound, a critical aspect of its excited state dynamics would be the population of a dissociative state or a state that can evolve towards the cleavage of the xanthenyl-nitrogen bond. The efficiency of the photocleavage is directly related to the competition between these reactive pathways and other non-productive decay channels. The computational study of excited states is a challenging but crucial field for understanding and designing molecules with specific photochemical properties cecam.org.

Modeling the photo-induced cleavage of the N-(9H-xanthen-9-yl) group is the cornerstone of understanding its function as a photoprotecting group. Computational models can simulate the bond-breaking process and identify the key intermediates and transition states involved. A plausible mechanism, informed by studies on similar photolabile groups, would involve the heterolytic or homolytic cleavage of the C9-N bond in the excited state.

Computational modeling can provide detailed insights into the energetics of this process. For example, a proposed pathway could involve the formation of a xanthenyl cation and a carbamate anion upon heterolytic cleavage. The stability of these intermediates is crucial for the reaction to proceed efficiently. DFT calculations can be used to compute the energies of these species and the transition state leading to their formation. While direct C-C or C=C bond photocleavage is rare, studies on vinylogous nitroaryl systems have shown that such pathways can be computationally modeled to understand the reaction mechanism beilstein-journals.org. These approaches could be adapted to model the C-N bond cleavage in this compound.

Prediction of Spectroscopic Parameters

Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, which are essential for the characterization of this compound and for monitoring its photochemical reactions.

One of the most powerful techniques is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT, it is possible to calculate the isotropic shielding constants of nuclei, which can then be linearly scaled to predict experimental chemical shifts youtube.com. This approach has been successfully applied to complex organic molecules, aiding in structure elucidation and stereochemical assignment researchgate.net. For this compound, such calculations could predict the 1H and 13C NMR spectra, providing a theoretical benchmark for experimental data. Modern approaches even integrate DFT calculations with machine learning to improve the accuracy of these predictions nih.gov.

Furthermore, TD-DFT calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. By calculating the vertical excitation energies and oscillator strengths, one can simulate the absorption bands corresponding to the electronic transitions. This is particularly important for a photolabile compound, as it helps to identify the optimal wavelength of light for inducing the cleavage reaction.

| Spectroscopic Parameter | Computational Method | Application |

| 1H and 13C NMR Chemical Shifts | DFT with GIAO | Structure verification and assignment of resonances. |

| UV-Vis Absorption Maxima | TD-DFT | Identification of excitation wavelengths for photocleavage. |

| Vibrational Frequencies (IR/Raman) | DFT | Characterization of functional groups and bonding. |

Computational Tools for Rational Design of Derivatives

The rational design of derivatives of this compound with improved properties, such as enhanced quantum yield of cleavage, shifted absorption wavelength, or better solubility, can be significantly accelerated by computational tools.

In silico screening of virtual libraries of derivatives is a common strategy. By systematically modifying the parent structure (e.g., by adding substituents to the xanthene or benzyl moieties) and calculating key properties for each derivative, it is possible to identify promising candidates for synthesis. Properties that can be screened computationally include:

Absorption Wavelength: TD-DFT can predict how different substituents will affect the λmax of the molecule, allowing for the tuning of the photoprotecting group to be sensitive to specific wavelengths of light.

Cleavage Efficiency: While direct calculation of quantum yields is complex, relative efficiencies can be estimated by comparing the energetics of the cleavage pathway for different derivatives.

Solubility and Lipophilicity: Properties like the octanol-water partition coefficient (logP) can be calculated using various models, which helps in designing derivatives with desired solubility for specific applications.

Stability: DFT calculations can assess the stability of the protecting group under various conditions (e.g., acidic or basic) by modeling potential decomposition pathways.

Broader Applications in Materials Science and Chemical Biology Non Clinical

Applications in Polymer Chemistry

The inherent reactivity and structural features of benzyl (B1604629) N-(9H-xanthen-9-yl)carbamate and its derivatives make them promising candidates for applications in polymer chemistry, particularly as photoinitiators and functional monomers.

Photoinitiators

While direct studies on benzyl N-(9H-xanthen-9-yl)carbamate as a photoinitiator are not extensively documented, the closely related thioxanthenone derivatives have shown significant promise. For instance, N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide (TXNBA) has been designed and synthesized as a one-component polymerizable photoinitiator. researchgate.net This compound exhibits favorable photophysical and photochemical properties for initiating polymerization upon exposure to light. researchgate.net The mechanism involves the generation of radicals through the cleavage of chemical bonds or intermolecular hydrogen abstraction, which then initiate the polymerization of monomers. researchgate.net Given the structural similarity, it is plausible that this compound could be modified to function as a photoinitiator, potentially for free-radical or cationic polymerizations.

Functional Monomers

The xanthene moiety can be functionalized to incorporate polymerizable groups, transforming the molecule into a functional monomer. A patent describes polymerizable compounds containing a 9H-xanthen-9-ylidene moiety that are used as absorbers of UV and high-energy visible light. google.com These monomers can be copolymerized with other standard monomers to create polymers with specific light-absorbing properties, suitable for applications such as ophthalmic devices. google.com For example, monomers like 2-(2-cyano-2-(9H-xanthen-9-ylidene)acetamido)ethyl methacrylate (B99206) can be incorporated into hydrogels for contact lenses to provide protection against harmful radiation. google.com This suggests that this compound could be derivatized with a polymerizable group, such as a methacrylate or acrylamide, to be used as a functional monomer to impart specific optical or physical properties to polymers.

Use in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The rigid and aromatic structure of the xanthene core in this compound makes it a potential candidate for use in host-guest systems.

Host-Guest Systems

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. While specific studies detailing this compound in host-guest systems are limited, the general principles of supramolecular chemistry suggest its potential. For instance, macrocyclic hosts like cyclodextrins and calixarenes are known to form inclusion complexes with various guest molecules, including those with aromatic rings. thno.orgnih.gov The xanthene portion of this compound could potentially act as a guest, binding within the cavity of a suitable host. Conversely, by modifying the structure, for example, by creating a dimeric xanthene-based molecule, it could be engineered to act as a host for smaller guest molecules. The formation of these host-guest complexes can alter the physical and chemical properties of the guest, such as its solubility or reactivity, which is a foundational concept in areas like drug delivery. thno.orgnih.gov

Incorporation into Advanced Materials

The unique photophysical properties of the xanthene core make this compound and its derivatives attractive for incorporation into advanced materials like chemosensors and fluorescent probes.

Chemosensors and Fluorescent Probes

Derivatives of carbazole, which are structurally analogous to xanthenes, have been successfully developed as fluorescent chemosensors. For example, a novel 9-benzyl-9H-carbazole derivative has been shown to selectively recognize Cerium(III) ions through a significant increase in fluorescence intensity. clockss.org This probe exhibited a low limit of detection, highlighting the potential of this class of compounds in sensing applications. clockss.org The fluorescence properties are often sensitive to the local environment, including the presence of specific ions or molecules. It is therefore conceivable that a suitably functionalized this compound could be designed to act as a chemosensor, where binding of a target analyte to the carbamate (B1207046) or xanthene moiety would result in a detectable change in its fluorescence signal.

| Related Chemosensor | Target Analyte | Detection Limit |

| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate | Ce(III) | 7.269 × 10⁻⁶ M clockss.org |

High-Energy Light Absorbing Materials

As mentioned previously, polymerizable derivatives of xanthene are being developed for their ability to absorb UV and high-energy visible light. google.com These materials are designed to be incorporated into various products, including biomedical and ophthalmic devices, to protect against light-induced damage. google.com The xanthene core provides the necessary chromophore for light absorption, while the polymerizable group allows for its covalent integration into a polymer matrix. This prevents leaching of the absorber and ensures long-term stability and performance.

Role as Synthetic Intermediates for Complex Molecular Architectures

Benzyl carbamates are widely recognized as valuable intermediates in organic synthesis, primarily as a means of protecting an amine functionality. The this compound molecule can be strategically employed in the synthesis of more complex molecular architectures.

The carbamate group can be introduced into a molecule and later removed under specific conditions to reveal the free amine. This protecting group strategy is fundamental in multi-step syntheses. Benzyl carbamates, in general, are used in a variety of synthetic transformations. For instance, they participate in palladium-catalyzed coupling reactions and are used in the synthesis of N-protected β-amino carbonyl compounds. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies

The synthesis of carbamates, including benzyl (B1604629) N-(9H-xanthen-9-yl)carbamate, has traditionally relied on methods involving hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.netnih.gov Future research will undoubtedly focus on creating more efficient, safer, and environmentally benign synthetic routes.

Key areas for exploration include:

Catalytic Carbon Dioxide (CO₂) Fixation: A primary goal is to replace toxic phosgene-based reagents with CO₂, a cheap, abundant, and non-toxic C1 source. nih.govrsc.org Research could focus on developing novel catalytic systems (e.g., transition metal complexes or organocatalysts) that can efficiently mediate the three-component reaction between 9-amino-9H-xanthene, benzyl alcohol, and CO₂ under mild conditions.